molecular formula C7H7N3O3 B14716738 (E)-1-Methoxy-2-(4-nitrophenyl)diazene CAS No. 21857-39-6

(E)-1-Methoxy-2-(4-nitrophenyl)diazene

Cat. No.: B14716738
CAS No.: 21857-39-6
M. Wt: 181.15 g/mol
InChI Key: SSBWEXHXFQRFHW-UHFFFAOYSA-N
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Description

(E)-1-Methoxy-2-(4-nitrophenyl)diazene is an azo compound with the general structure R–N=N–R′, where R is a methoxy-substituted phenyl group and R′ is a 4-nitrophenyl group. Azo compounds are characterized by their N=N double bond, which confers unique electronic and steric properties. This compound’s structure includes electron-donating (methoxy) and electron-withdrawing (nitro) groups on opposing aromatic rings, creating a push-pull electronic system that influences its reactivity and applications in catalysis and organic synthesis .

In a Rh(III)-catalyzed C–H activation study, this compound demonstrated moderate efficiency (56% yield) in generating indazole derivatives, with regioselectivity influenced by the para-substituents .

Properties

CAS No.

21857-39-6

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

methoxy-(4-nitrophenyl)diazene

InChI

InChI=1S/C7H7N3O3/c1-13-9-8-6-2-4-7(5-3-6)10(11)12/h2-5H,1H3

InChI Key

SSBWEXHXFQRFHW-UHFFFAOYSA-N

Canonical SMILES

CON=NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Methoxy-2-(4-nitrophenyl)diazene typically involves the reaction of 4-nitroaniline with methoxyamine under specific conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with methoxyamine to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazonium salt and subsequent coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Methoxy-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted diazene derivatives.

Scientific Research Applications

(E)-1-Methoxy-2-(4-nitrophenyl)diazene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-Methoxy-2-(4-nitrophenyl)diazene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key analogs and their substituent effects:

Compound Name R Group R′ Group Key Properties/Applications Reference
(E)-1-Methoxy-2-(4-nitrophenyl)diazene 4-Methoxyphenyl 4-Nitrophenyl Moderate indazole yield (56%); 1.65:1 regioselectivity
(E)-1-(4-(tBDMS-oxy)phenyl)-2-(4-nitrophenyl)diazene 4-(tBDMS-oxy)phenyl 4-Nitrophenyl Silyl ether group enhances hydrophobicity; used in biocatalytic assays
(E)-1-(2,2-dichloro-1-(2-nitrophenyl)vinyl)-2-(4-methoxyphenyl)diazene 2-Nitrophenyl (chlorinated) 4-Methoxyphenyl 20% similarity to phosphodiesterase ligands; G protein-coupled receptor activity
(E)-1-(3-Methoxyphenyl)-2-phenyldiazene 3-Methoxyphenyl Phenyl High indazole yield (82%); reduced steric hindrance

Notes:

  • Electron effects : The methoxy group (electron-donating) and nitro group (electron-withdrawing) in the parent compound create a polarized azo bond, enhancing electrophilicity at specific positions for C–H activation .
  • Steric effects : Bulkier substituents (e.g., tBDMS-oxy in compound 10) reduce reactivity in hydrolysis assays but improve substrate specificity in enzymatic studies .

Reactivity in Catalytic Reactions

  • Indazole synthesis : The parent compound achieved 56% yield in Rh(III)-catalyzed reactions, while its 3-methoxy analog (R = 3-methoxyphenyl, R′ = phenyl) showed superior yield (82% ) due to reduced steric clash between substituents .
  • Regioselectivity : Para-substituents (e.g., nitro) direct C–H activation to specific positions, whereas meta-substituents (e.g., 3-methoxy) favor alternative pathways with higher selectivity .
  • Failure of alkyl/heterocyclic analogs : Alkyl azo compounds (e.g., 3xa-3ya) failed to react under similar conditions, underscoring the necessity of aromatic rings for stabilizing transition states .

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